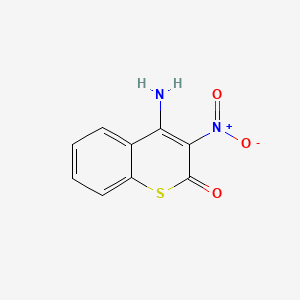

1-Thiocoumarin, 4-amino-3-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Thiocoumarin, 4-amino-3-nitro- is a synthetic compound belonging to the thiocoumarin family. Thiocoumarins are derivatives of coumarins, where one or more oxygen atoms are replaced by sulfur. This substitution significantly alters the chemical properties and biological activities of the compound.

Méthodes De Préparation

The synthesis of 1-Thiocoumarin, 4-amino-3-nitro- typically involves multiple steps. One common method starts with thiophenol and malonic acid. The reaction proceeds through the formation of 4-hydroxy-1-thiocoumarin, which is then nitrated and aminated to yield the final product .

-

Step 1: Formation of 4-hydroxy-1-thiocoumarin

Reagents: Thiophenol, Malonic acid, POCl₃, AlCl₃

Conditions: Prolonged heating at 100°C for 30 hours

Yield: Low (31%)

-

Step 2: Nitration and Amination

Reagents: Nitric acid, Ammonia

Conditions: Controlled temperature and pH

Yield: Moderate to high

An alternative method involves a two-step process starting from thiophenol and malonic acid to form the dithiophenyl ester of malonic acid, followed by cyclization and nitration .

Analyse Des Réactions Chimiques

1-Thiocoumarin, 4-amino-3-nitro- undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form sulfoxides and sulfones.

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

Conditions: Mild to moderate temperatures

-

Reduction: : The nitro group can be reduced to an amino group.

Reagents: Hydrogen gas, Palladium on carbon

Conditions: Room temperature, atmospheric pressure

-

Substitution: : The amino group can participate in nucleophilic substitution reactions.

Reagents: Alkyl halides, Acyl chlorides

Conditions: Basic or acidic medium

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its anticonvulsant properties and potential as a therapeutic agent for epilepsy.

Industry: Utilized in the development of new materials with unique properties

Mécanisme D'action

The anticonvulsant activity of 1-Thiocoumarin, 4-amino-3-nitro- is believed to be mediated through its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. The compound enhances the inhibitory effects of GABA, thereby reducing neuronal excitability and preventing seizures .

Comparaison Avec Des Composés Similaires

1-Thiocoumarin, 4-amino-3-nitro- can be compared with other similar compounds, such as:

4-Amino-3-nitrocoumarin: Similar structure but lacks the sulfur atom, resulting in different chemical and biological properties.

4-Amino-3-nitroquinolin-2-one: Contains a quinoline ring instead of a coumarin ring, leading to variations in activity and applications

The uniqueness of 1-Thiocoumarin, 4-amino-3-nitro- lies in its sulfur-containing structure, which imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Propriétés

IUPAC Name |

4-amino-3-nitrothiochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPWQUSJEKXGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)S2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208312 |

Source

|

| Record name | 1-Thiocoumarin, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59647-28-8 |

Source

|

| Record name | 1-Thiocoumarin, 4-amino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059647288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Thiocoumarin, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)

![ethyl N-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B5064339.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)

![(1,3-benzodioxol-5-ylmethyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5064379.png)

![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)

![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)

![(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5064417.png)

![4-[(E)-1-cyano-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]ethenyl]benzoic acid](/img/structure/B5064423.png)

![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)

![ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)